Cyclohexyl {1-[(5-bromo-2-ethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate
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Overview
Description
Cyclohexyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with a molecular formula of C21H27BrN2O5 This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and a brominated benzoyl group
Preparation Methods
The synthesis of cyclohexyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps, including the formation of the piperazine ring and the introduction of the brominated benzoyl group. One common synthetic route involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form the intermediate, which is then reacted with 5-bromo-2-ethoxybenzoyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
Cyclohexyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Cyclohexyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of cyclohexyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The brominated benzoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Cyclohexyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate can be compared with similar compounds such as:
Cyclohexyl 2-[1-(5-bromo-2-chlorobenzoyl)-3-oxopiperazin-2-yl]acetate: This compound has a chlorinated benzoyl group instead of an ethoxy group, which may affect its reactivity and biological activity.
Cyclohexyl 2-[1-(5-bromo-2-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C21H27BrN2O5 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
cyclohexyl 2-[1-(5-bromo-2-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C21H27BrN2O5/c1-2-28-18-9-8-14(22)12-16(18)21(27)24-11-10-23-20(26)17(24)13-19(25)29-15-6-4-3-5-7-15/h8-9,12,15,17H,2-7,10-11,13H2,1H3,(H,23,26) |
InChI Key |
ZGWHJWSXJDSWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCNC(=O)C2CC(=O)OC3CCCCC3 |
Origin of Product |
United States |
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